molecular formula C17H15NO2 B14225586 (1-Benzyl-1H-indol-5-yl)acetic acid CAS No. 538325-56-3

(1-Benzyl-1H-indol-5-yl)acetic acid

Cat. No.: B14225586
CAS No.: 538325-56-3
M. Wt: 265.31 g/mol
InChI Key: IZECNPQMXDMSBB-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-indol-5-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring system substituted with a benzyl group at the nitrogen atom and an acetic acid moiety at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-indol-5-yl)acetic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The nitrogen atom of the indole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety at the 5-position of the indole ring. This can be achieved through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetic acid moiety to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(1-Benzyl-1H-indol-5-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological macromolecules and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.

Comparison: (1-Benzyl-1H-indol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-3-acetic acid, it has a benzyl group at the nitrogen atom, which may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. The presence of the acetic acid moiety at the 5-position also differentiates it from other indole derivatives, potentially influencing its reactivity and biological activity.

Properties

CAS No.

538325-56-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(1-benzylindol-5-yl)acetic acid

InChI

InChI=1S/C17H15NO2/c19-17(20)11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20)

InChI Key

IZECNPQMXDMSBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CC(=O)O

Origin of Product

United States

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